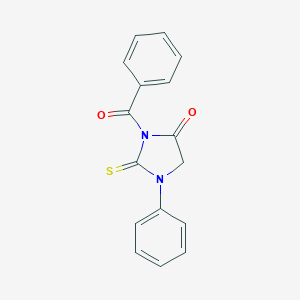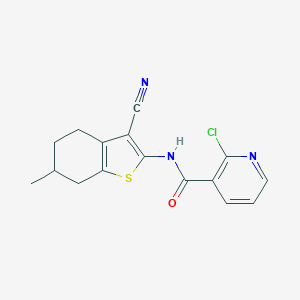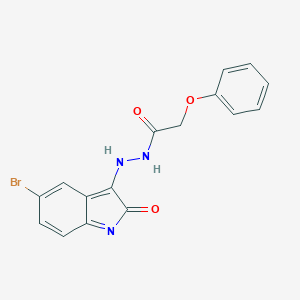
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one, also known as thiohydantoin, is a heterocyclic organic compound with a molecular formula C15H11N2OS. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethanol. Thiohydantoin has gained significant attention in scientific research due to its unique properties, including its potential as an antibacterial and antifungal agent, as well as its ability to inhibit enzymes and promote DNA cleavage.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is not fully understood, but studies suggest that it may act by disrupting bacterial and fungal cell membranes, inhibiting enzyme activity, and promoting DNA cleavage. Thiohydantoin has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Thiohydantoin has been shown to have various biochemical and physiological effects. Studies have found that it can reduce inflammation and oxidative stress in cells, which could have potential applications in treating inflammatory diseases. Thiohydantoin has also been found to have analgesic (pain-relieving) effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen in lab experiments is its versatility. It can be used in a range of assays to study antibacterial and antifungal activity, enzyme inhibition, and DNA cleavage. Thiohydantoin is also relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen. One area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as an enzyme inhibitor. Studies have found that it can inhibit a range of enzymes involved in biological processes, and further research could explore its potential as a therapeutic agent for enzyme-related diseases.
Finally, research could explore 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as a drug delivery system. Thiohydantoin could be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Conclusion
Thiohydantoin is a versatile compound with potential applications in antibacterial and antifungal therapy, enzyme inhibition, and cancer therapy. While its mechanism of action is not fully understood, studies have shown that it can promote DNA cleavage and induce apoptosis in cancer cells. Further research is needed to explore its potential as a therapeutic agent and drug delivery system.
Synthesemethoden
Thiohydantoin can be synthesized through a variety of methods, including the reaction of benzoyl isothiocyanate with aniline and carbon disulfide, as well as the reaction of benzoyl chloride with thiourea and aniline. The latter method is more commonly used and involves the reaction of the three compounds in ethanol under reflux conditions, followed by recrystallization to obtain pure 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen.
Wissenschaftliche Forschungsanwendungen
Thiohydantoin has been extensively studied for its potential applications in scientific research. One area of interest is its antibacterial and antifungal properties. Studies have shown that 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal pathogens such as Candida albicans.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's ability to inhibit enzymes. Studies have shown that it can inhibit enzymes such as xanthine oxidase and tyrosinase, which are involved in various biological processes. Thiohydantoin has also been found to promote DNA cleavage, which could have potential applications in cancer therapy.
Eigenschaften
Molekularformel |
C16H12N2O2S |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-benzoyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-17(13-9-5-2-6-10-13)16(21)18(14)15(20)12-7-3-1-4-8-12/h1-10H,11H2 |
InChI-Schlüssel |
GWMWNIPOHDICEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)


![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)


